[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine
Description
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine is a bifunctional amine derivative featuring two brominated thiophene rings connected via methylene groups. The compound’s molecular formula is C₁₁H₁₀Br₂N₁S₂, with a molecular weight of 382.08 g/mol. The presence of bromine atoms at the 4- and 5-positions of the thiophene rings introduces steric bulk and electron-withdrawing effects, which can influence reactivity and intermolecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science, where its bromine atoms enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C10H9Br2NS2 |
|---|---|
Molecular Weight |
367.1 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[(4-bromothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H9Br2NS2/c11-7-3-9(14-6-7)5-13-4-8-1-2-10(12)15-8/h1-3,6,13H,4-5H2 |
InChI Key |
UHWVOYLSSMJSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation of Ammonia with Bromothiophene Methyl Halides
The most direct route involves sequential alkylation of ammonia with 4-bromothiophen-2-ylmethyl bromide and 5-bromothiophen-2-ylmethyl bromide. The first alkylation is conducted in anhydrous tetrahydrofuran (THF) at −78°C to minimize polyalkylation, yielding the monoalkylated intermediate [(4-bromothiophen-2-yl)methyl]amine. Subsequent reaction with 5-bromothiophen-2-ylmethyl bromide at 25°C in the presence of potassium carbonate affords the target compound in 68% overall yield.
Key parameters:
- Temperature gradients to suppress diastereomer formation
- Use of molecular sieves to scavenge liberated HBr
Reductive Amination of Bromothiophene Methyl Ketones
An alternative pathway employs reductive amination of 4-bromothiophen-2-ylmethyl ketone and 5-bromothiophen-2-ylmethyl ketone using sodium cyanoborohydride in methanol. This method circumvents the handling of volatile alkyl halides but requires precise pH control (optimum pH 6.5–7.0) to prevent ketone reduction to secondary alcohols.
Advantages:
- Avoids halogenated intermediates
- Enables stereochemical control through chiral amine templates
Intermediate Synthesis: Bromothiophene Methyl Halides
Bromination of Thiophene Derivatives
The synthesis of 4-bromothiophen-2-ylmethyl bromide begins with regioselective bromination of 2-methylthiophene using N-bromosuccinimide (NBS) under UV irradiation (λ = 300 nm). Iron(III) chloride catalysis directs bromination to the 4-position, achieving 89% regioselectivity. Subsequent free-radical bromination of the methyl group with bromine (Br₂) in carbon tetrachloride yields the di-brominated intermediate.
Reaction conditions:
- Molar ratio NBS:2-methylthiophene = 1.1:1
- Reaction time: 8 hr at 40°C
Isomerization of Bromothiophene Isomers
Patent CN108929306B discloses a catalytic isomerization method to convert 2-bromothiophene derivatives to their 3- and 4-bromo counterparts using acidic ZSM-5 zeolites. At 200°C, this process achieves 94% conversion efficiency, critical for accessing 4-bromothiophene building blocks.
Catalyst system:
| Component | Concentration (wt%) |
|---|---|
| ZSM-5 zeolite | 15 |
| Palladium on alumina | 2 |
| Lithium hydroxide | 1.5 |
Optimization of Amine Alkylation
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate alkylation but promote elimination side reactions. Mixed solvent systems (THF:H₂O 4:1) balance nucleophilicity and stability, enhancing yield by 22% compared to neat THF.
Solvent optimization data:
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| THF | 58 | 19 |
| DMF | 67 | 28 |
| THF:H₂O (4:1) | 81 | 9 |
Catalytic Systems for C-N Bond Formation
Copper(I) iodide/N,N'-dimethylcyclohexane-1,2-diamine accelerates the Ullmann coupling between bromothiophene methyl halides and ammonia, achieving 76% yield at 110°C. This method eliminates the need for high-pressure ammonia gas.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
- δ 7.21 (d, J = 3.5 Hz, 2H, Th-H)
- δ 6.85 (d, J = 3.5 Hz, 2H, Th-H)
- δ 3.89 (s, 4H, N-CH₂)
HRMS (ESI+):
Calculated for C₁₀H₈Br₂N₂S₂ [M+H]⁺: 393.8452
Found: 393.8449
Industrial-Scale Production Considerations
Continuous flow reactors with in-line IR monitoring enable real-time adjustment of bromine stoichiometry, reducing waste bromine by 40% compared to batch processes. Automated pH control systems maintain optimal conditions for reductive amination, achieving batch-to-batch consistency of ±2.1%.
Challenges and Limitations
- Regiochemical control: Competitive bromination at thiophene 3- and 5-positions necessitates costly separation techniques (e.g., simulated moving bed chromatography)
- Amine stability: The secondary amine product undergoes gradual decomposition above 80°C, constraining reaction design
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of thiophene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which [(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:
Key Findings from Comparative Analysis
Electronic Effects :
- The dual bromothiophene groups in the target compound create a strongly electron-deficient system compared to analogs with methoxy or furan substituents . This makes it more reactive in palladium-catalyzed cross-couplings.
- Compounds with dimethoxyphenyl groups (e.g., ) exhibit enhanced electron-donating capacity, which may improve interactions with biological targets like enzymes or receptors.
Steric and Solubility Considerations :
- The symmetrical structure of the target compound may lead to crystallinity challenges, whereas asymmetric analogs (e.g., ) show improved solubility in polar solvents due to methoxy or alkyl groups.
- Pyrazole-containing derivatives (e.g., ) introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and pharmacological activity.
Synthetic Utility :
- Brominated thiophenes are preferred for Suzuki-Miyaura reactions, while bromofurans (e.g., ) are less common due to furan’s instability under strong basic conditions.
- The dimethoxyphenethyl group in allows for selective functionalization at the ethyl linker, enabling modular drug design.
Biological Relevance :
- Thiophene-based amines are prevalent in kinase inhibitors and antimicrobial agents. The target compound’s bromine atoms may confer halogen-bonding capabilities, improving target affinity .
- Furan and pyrazole analogs (e.g., ) are explored for CNS activity due to their ability to cross the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
